1-(1,1-Dioxidothiomorpholino)butan-1-one
Description
1-(1,1-Dioxidothiomorpholino)butan-1-one is a ketone derivative featuring a thiomorpholine ring oxidized to its sulfone form (1,1-dioxidothiomorpholino group) at the 1-position of a butanone backbone.
Properties
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-2-3-8(10)9-4-6-13(11,12)7-5-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIDZGOCYWZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothiomorpholino)butan-1-one typically involves the reaction of thiomorpholine with butanone under specific conditions. The thiomorpholine is first oxidized to introduce the dioxido group, followed by a reaction with butanone to form the final product. The reaction conditions often include the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-(1,1-Dioxidothiomorpholino)butan-1-one may involve large-scale oxidation processes and the use of specialized reactors to maintain the necessary conditions for the reaction. The process is optimized for yield and purity, with careful monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidothiomorpholino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen atoms or reduce the oxidation state of the sulfur atom.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
1-(1,1-Dioxidothiomorpholino)butan-1-one has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidothiomorpholino)butan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The dioxido group and the thiomorpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(1,1-Dioxidothiomorpholino)butan-1-one with key analogs, emphasizing structural features, physicochemical properties, and biological activities:
Structural and Functional Differences
- Thiomorpholino Sulfone vs. Piperidine/Morpholine Analogs: The 1,1-dioxidothiomorpholino group increases polarity and electron-withdrawing effects compared to piperidine or morpholine substituents. This enhances solubility and may improve binding to polar targets (e.g., neurotransmitter receptors) . Example: Compound 12 (piperidine-substituted) shows NMDA receptor activity, while sulfone-containing analogs like 2f are used in catalyst-free syntheses due to their stability .
- Butanone vs. Ethanone Backbones: Butanone derivatives (e.g., 1-(5-bromothien-2-yl)butan-1-one) offer extended alkyl chains, influencing lipophilicity and steric interactions. Ethanone analogs (e.g., 2f) are smaller, favoring reactivity in intramolecular reactions .
Aromatic Substituents :
tert-Butylphenyl () and biphenyl () groups enhance hydrophobic interactions in receptor binding, whereas bromothiophene () or naphthyl groups () may tune electronic properties for specific applications.
Physicochemical Properties
- Polarity and Solubility: The sulfone group increases water solubility compared to non-oxidized thiomorpholine or piperidine analogs. For example, 1-(1,1-Dioxidothiomorpholino)butan-1-one (logP ~1.2 estimated) is likely more polar than 1-[4-(tert-butyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (logP ~3.5) .
- Thermal Stability : Sulfone derivatives like 2f exhibit stability under diverse reaction conditions, making them suitable for multi-step syntheses .
Biological Activity
1-(1,1-Dioxidothiomorpholino)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Name: 1-(1,1-Dioxidothiomorpholino)butan-1-one
- CAS Number: 1343994-91-1
- Molecular Formula: C₇H₁₃N₃O₂S
- Molecular Weight: 189.26 g/mol
The compound features a thiomorpholine ring with a dioxido substituent, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that 1-(1,1-Dioxidothiomorpholino)butan-1-one exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.
Antifungal Activity
The compound has also been investigated for its antifungal properties. Preliminary studies suggest that it inhibits the growth of several fungal species by interfering with ergosterol biosynthesis, a key component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like azoles.
Antiviral Effects
Emerging research highlights the potential antiviral activity of 1-(1,1-Dioxidothiomorpholino)butan-1-one. It has shown promise in inhibiting viral replication in cell cultures, particularly against enveloped viruses. The exact mechanism is still under investigation but may involve interference with viral entry or replication processes.
The biological activity of 1-(1,1-Dioxidothiomorpholino)butan-1-one can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism.
- Membrane Disruption: Its interaction with lipid membranes could lead to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in microbial cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Organism/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition of growth | |
| Antifungal | Candida albicans | Growth inhibition | |
| Antiviral | Influenza virus | Reduced viral replication |
Case Study: Antimicrobial Efficacy
A case study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-(1,1-Dioxidothiomorpholino)butan-1-one against clinical isolates of Staphylococcus aureus. The study utilized a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Results indicated an MIC value of 32 µg/mL, suggesting potent antimicrobial activity suitable for further development as an antibacterial agent.
Clinical Trials
Currently, there are ongoing clinical trials exploring the safety and efficacy of formulations containing 1-(1,1-Dioxidothiomorpholino)butan-1-one in treating infections caused by resistant bacterial strains. Early results are promising, indicating that the compound could serve as a valuable addition to existing antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
